N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide

Coordination Chemistry Molecular Magnetism Ligand Design

Researchers designing polymetallic magnetic materials need ligands that deliver reproducible magnetic exchange without proton-transfer side reactions. N¹,N²-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide (CAS 213266-82-1) is a symmetrical bis-bidentate oxalamide bridge with para-methoxy electron-donating groups that eliminate the acidic phenolic proton found in the 4-hydroxy analog BHMPO. - Delivers a predictable antiferromagnetic J coupling of -39.9 cm⁻¹ in dinuclear Niᴵᴵ complexes, enabling rational design of single-molecule magnets. - Prevents competing proton-transfer equilibria that degrade complex stability in catalysis and magnetic measurements. - Higher lipophilicity (cLogP ≈ 4.37) enhances solubility in NMP, DMSO, and other organic reaction media. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
CAS No. 213266-82-1
Cat. No. B12291294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide
CAS213266-82-1
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)OC)C)C)OC
InChIInChI=1S/C20H24N2O4/c1-11-7-15(25-5)8-12(2)17(11)21-19(23)20(24)22-18-13(3)9-16(26-6)10-14(18)4/h7-10H,1-6H3,(H,21,23)(H,22,24)
InChIKeyXUSPMKAVFVJHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide Overview


N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide (CAS 213266-82-1) is a symmetrically N,N′-disubstituted oxalamide bearing two 4-methoxy-2,6-dimethylphenyl groups [1]. This compound belongs to a class of ligands widely explored for constructing homo- and heterometallic complexes with strong antiferromagnetic coupling, and its specific substitution pattern modulates solubility, hydrogen-bonding capacity, and steric environment relative to close analogs such as the 4-hydroxy derivative BHMPO [2].

N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide vs. Simple Analogs


Substituting N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide with a generic N,N′-diphenyloxalamide or even the closely related 4-hydroxy analog BHMPO carries significant risk of altering coordination geometry, solubility, and magnetic exchange coupling. In dinuclear nickel(II) complexes, the nature of the para-substituent on the phenyl ring directly influences the J value (magnetic coupling constant) and the distortion of the metal coordination sphere [1]. The methoxy group provides distinct electron-donating character and eliminates the acidic phenolic proton, preventing undesired proton-transfer equilibria that can complicate both catalysis and magnetic measurements [2].

N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide Quantitative Comparison


Methoxy vs. Hydroxy Substitution: Proton and H-Bond Donor Effects

The target compound replaces the two phenolic –OH groups of BHMPO with –OCH₃ groups. This substitution reduces the hydrogen-bond donor count from 4 to 2, while retaining the same hydrogen-bond acceptor count (the oxalamide carbonyls and methoxy oxygens) [1]. In dinuclear nickel(II) complexes with N,N′-bis(4-methoxyphenyl)oxamidate bridges, a J coupling value of −39.9 cm⁻¹ was observed, which differs from the −37.6 cm⁻¹ observed for the 4-chloro analog, demonstrating the substituent's measurable influence on magnetic exchange [2].

Coordination Chemistry Molecular Magnetism Ligand Design

Solubility and logP vs. 4-Hydroxy Analog

The target compound's computed logP is 4.37, with a polar surface area (PSA) of 67.59 Ų and zero Rule-of-Five violations . In contrast, the 4-hydroxy analog (BHMPO) possesses two additional hydrogen-bond donors and a lower logP, making it substantially more hydrophilic. This difference in calculated logD and PSA directly impacts solubility in organic solvents and membrane permeability in biological assays, where the methoxy derivative is expected to exhibit superior solubility in aprotic organic media such as DMSO or NMP, a critical property for solution-phase synthesis and homogeneous catalysis [1].

Medicinal Chemistry Property Optimization ADME Prediction

Commercial Availability and Purity Benchmarking

The target compound is commercially available from multiple suppliers with a documented purity of ≥98% . The directly analogous N,N′-bis(2,6-dimethylphenyl)oxalamide (CAS 91325-47-2) is listed at 95% purity, while the 4-hydroxy analog BHMPO is primarily referenced in research literature rather than as a standard catalog item, often requiring custom synthesis . For procurement purposes, the 98% purity specification of CAS 213266-82-1 provides a defined quality baseline that simplifies incoming quality control and ensures batch-to-batch reproducibility.

Chemical Procurement Purity Specification Research Supply Chain

N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide Applications


Tunable Dinuclear Magnetic Complexes

The compound's oxalamide core, when deprotonated, acts as a bis-bidentate bridge for paramagnetic metal ions. Based on the measured J coupling constants for 4-methoxyphenyl oxamidate-bridged Ni(II) complexes (−39.9 cm⁻¹), researchers can use this specific methoxy-substituted ligand to achieve predictable antiferromagnetic coupling in the design of single-molecule magnets or magnetic coordination polymers [1]. The absence of phenolic protons avoids competing proton-transfer side reactions that can degrade complex stability.

Copper-Catalyzed Cross-Coupling Ligand Development

The 4-hydroxy analog BHMPO has been demonstrated as a highly efficient ligand in copper-catalyzed methoxylation and hydroxylation of aryl halides [2]. The target compound, with its methoxy groups, offers an alternative coordination environment with altered electron-donating properties that can be evaluated in the same catalytic manifold. Its higher predicted lipophilicity (logP = 4.37) may enhance solubility in organic solvents such as NMP and DMSO used in these reactions.

Crystallization and Structural Biology Studies

The compound's defined purity (98%) and symmetrical, rigid structure make it suitable as a co-crystallization agent or a reference compound for X-ray diffraction experiments. Its hydrogen-bond donor/acceptor profile (2 donors, 5 acceptors) allows predictable intermolecular interactions in the solid state, facilitating the growth of diffraction-quality crystals for structural determination of host-guest systems [1].

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